molecular formula C11H12O3 B1625824 2-Benzyl-3-oxobutanoic acid CAS No. 2382-58-3

2-Benzyl-3-oxobutanoic acid

Cat. No. B1625824
CAS RN: 2382-58-3
M. Wt: 192.21 g/mol
InChI Key: WXRKHHZAGZHEHZ-UHFFFAOYSA-N
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Description

2-Benzyl-3-oxobutanoic acid is a chemical compound with the formula C₁₁H₁₂O₃ . It has a mass of 192.078644244 daltons . It belongs to the class of organic compounds known as short-chain keto acids and derivatives .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-3-oxobutanoic acid is represented by the canonical SMILES string: CC(=O)C(Cc1ccccc1)C(=O)O . The InChI representation is: InChI=1S/C11H12O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : 2-Benzyl-3-oxobutanoic acid is used in the synthesis of new chemical compounds. For instance, it was utilized in the preparation of a pyrazole derivative, where the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride produced ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. This compound was characterized using various spectroscopic methods and assessed for its antioxidant properties (Naveen et al., 2021).

  • Transformation into Novel Compounds : Another example of its use in synthesis is the transformation of related compounds, like the conversion of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate. This transformation led to the synthesis of various pyrazolones and their derivatives (Bratušek, Hvala, & Stanovnik, 1998).

Chemical Reactions and Mechanisms

  • Understanding Chemical Reactions : 2-Benzyl-3-oxobutanoic acid is also used in studies to understand specific chemical reactions. For example, it reacts with aliphatic aldehydes in the presence of pyridine to produce α,β-unsaturated methyl ketones. This method was used to synthesize a constituent of the marine sponge Plakortis zygompha (Grayson & Tuite, 1986).

  • Exploring Psychotropic Activity : The compound's derivatives have been studied for their psychotropic activity, revealing various effects of different severity and direction, such as anxiogenic properties without deterioration in cognitive potential (Pulina et al., 2022).

Applications in Material Science

  • Copper Film Deposition : In material science, derivatives of 2-Benzyl-3-oxobutanoic acid, like bis(alkyl 3-oxobutanoato)copper(II) compounds, have been synthesized and used for depositing copper films. These films were deposited at temperatures as low as 160 °C and showed conformal coverage on patterned substrates (Hwang, Choi, & Shim, 1996).

Pharmaceutical Research

  • Potential Anti-diabetic Agent : A derivative, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, was synthesized and proposed as an insulinotropic agent for the treatment of non-insulin-dependent diabetes mellitus. Its effects on plasma glucose, serum insulin, and lipid profiles in diabetic models were investigated (Khurana et al., 2018).

properties

IUPAC Name

2-benzyl-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRKHHZAGZHEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517965
Record name 2-Benzyl-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-oxobutanoic acid

CAS RN

2382-58-3
Record name 2-Benzyl-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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